![molecular formula C15H10BrFN2OS B2612930 (E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-10-7](/img/structure/B2612930.png)
(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular formula for a related compound is C16H13FN2O3S2.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds were monitored by TLC .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were judged by their C, H, and N analysis . A related compound has a molecular weight of 364.41.
Scientific Research Applications
Neurodegenerative Diseases: Alzheimer’s Disease
- Application : Research suggests that this compound may be useful in treating neurodegenerative diseases, particularly Alzheimer’s disease . Further investigations are needed to explore its potential as a therapeutic agent.
Quorum Sensing Inhibition
- Application : Compounds containing benzamide moieties have been studied for their quorum sensing inhibition properties. While specific research on this compound is limited, its structural features warrant investigation in this context .
Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibition
- Biological Evaluation : Promising compounds inhibited non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. Further studies are needed to explore their potential as anticancer agents .
Computational Insights
- DFT Studies : Computational analyses have been performed on related compounds. These studies include optimized geometries, frontier molecular orbitals, polarizability, hyperpolarizability, reactivity descriptors, and NMR spectra .
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole moiety have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .
Mode of Action
Compounds with similar structures have been found to inhibit quorum sensing pathways in bacteria . Docking studies have shown that these compounds bind to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing .
Biochemical Pathways
Similar compounds have been found to inhibit quorum sensing pathways in bacteria . These pathways are crucial for bacterial cell-cell communication and coordination of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have been found to inhibit quorum sensing in bacteria, affecting behaviors such as biofilm formation and virulence production .
Safety and Hazards
While specific safety and hazards for “(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” are not mentioned, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
properties
IUPAC Name |
4-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c1-19-12-7-6-11(17)8-13(12)21-15(19)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGOMFTQWKBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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